molecular formula C11H17BO3 B1435702 4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane CAS No. 921938-69-4

4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane

Cat. No. B1435702
CAS RN: 921938-69-4
M. Wt: 208.06 g/mol
InChI Key: HJVYTPKYYKQXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 921938-69-4. It has a molecular weight of 208.07 . This compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-(3-methyl-2-furyl)-1,3,2-dioxaborolane . The InChI code for this compound is 1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 .

It is stored at a temperature of -10 degrees . The physical form of this compound is liquid .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Molecular Conformation : The compound is synthesized using 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene and 4,4,5,5-tetra­methyl-1,3,2-dioxaborolane under nitrogen. The molecule's butyl group adopts an extended conformation, and the dioxaborolane ring has a twisted conformation (Li & Wang, 2016).

  • Crystal Structure and DFT Study : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were studied for their crystal structure. DFT calculations confirmed the molecular structures, and the electrostatic potential and molecular orbitals were investigated (Huang et al., 2021).

Chemical Properties and Reactions

  • Serine Protease Inhibition : Compounds like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes were synthesized and tested for their inhibitory activity against serine proteases like thrombin. They displayed weak N–B coordination (Spencer et al., 2002).

  • Preparative Synthesis for Propargylation : A scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a key propargylation reagent, was developed using a continuous-flow and distillation process (Fandrick et al., 2012).

Applications in Material Science

  • Synthesis of Boron-Capped Polyenes : A series of novel dioxaborolane derivatives were synthesized and applied to the synthesis of boron-containing resveratrol analogues. These compounds are potential intermediates for new materials in LCD technology and have therapeutic potential for neurodegenerative diseases (Das et al., 2015).

  • Development of New Building Blocks : A new building block for synthesizing biologically active disila-tetrahydronaphthalene derivatives was developed, demonstrating the high synthetic potential of 4,4,5,5-tetramethyl-dioxaborolane derivatives (Büttner et al., 2007).

Fluorescent Applications

  • H2O2 Detection in Living Cells : A 4-substituted pyrene derivative was designed and synthesized for its sensitivity and selectivity for H2O2, successfully applied to detect H2O2 in living cells. This highlights the potential of pyrene-based functional materials (Nie et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVYTPKYYKQXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.